molecular formula C8H3F6N3O B1224401 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 89990-37-4

4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No. B1224401
CAS RN: 89990-37-4
M. Wt: 271.12 g/mol
InChI Key: OPBHNLKZFXNZLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, often involves cyclization reactions from precursor compounds such as 2,6-dichloro-4-methylnicotinonitrile. These derivatives are synthesized through a series of steps involving selective N-alkylation and reaction with primary aliphatic amines, cyclic secondary amines, or l-amino acids under various conditions (Wu et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of these compounds often involves X-ray diffraction techniques to study the conformation and crystalline structure. The structure of one such compound, a derivative of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, was detailed by X-ray diffraction, confirming the presence of the 3-hydroxy tautomer in its structure (Wu et al., 2012).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives, including 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, exhibit various chemical reactions due to their functional groups. These compounds are used in the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showing potential anticancer activity (Chavva et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are crucial for understanding the behavior of these compounds in various solvents and conditions. While specific physical property analyses of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol were not found, general trends in the pyrazolo[3,4-b]pyridine class suggest a significant influence of substituents on these properties.

Chemical Properties Analysis

The chemical properties of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives, such as reactivity, stability, and electrochemical behavior, are influenced by the trifluoromethyl groups and the pyrazolo[3,4-b]pyridin core. Studies on related compounds show that trifluoromethyl substitution can enhance the electron-withdrawing capacity and impact the compound's reactivity and potential applications (Tan et al., 2007).

Scientific Research Applications

  • Chemosensors for Metal Detection : García, Romero, and Portilla (2019) reported the synthesis of tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which serve as fluorescent probes for cation detection. These compounds exhibit a large Stokes shift and strong blue light emission, making them effective in detecting metals like Cu2+, Co2+, Ni2+, and Hg2+ through fluorescence quenching phenomena (García, Romero, & Portilla, 2019).

  • Antimicrobial and Anti-biofilm Activities : Nagender et al. (2014) synthesized novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, which were screened for antimicrobial, anti-biofilm, and minimum bactericidal concentration (MBC) activities. Some compounds showed promising results in these areas, indicating potential applications in combating microbial infections (Nagender et al., 2014).

  • Cytotoxic Activity Against Cancer Cells : Kurumurthy et al. (2014) prepared 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and screened them for cytotoxic activity against various human cancer cell lines. Some of these compounds showed promising activity, suggesting potential applications in cancer therapy (Kurumurthy et al., 2014).

  • Synthesis of Heterocyclic Compounds : Schirok et al. (2015) described a one-pot synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting its utility as a versatile building block for the microwave-assisted synthesis of various substituted pyrazolo[3,4-b]pyridines (Schirok et al., 2015).

Safety And Hazards

The safety information available indicates that the compound has the signal word “Warning” and the hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Trifluoromethylpyridine and its intermediates, including “4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for such compounds is expected to increase in the future .

properties

IUPAC Name

4,6-bis(trifluoromethyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6N3O/c9-7(10,11)2-1-3(8(12,13)14)15-5-4(2)6(18)17-16-5/h1H,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBHNLKZFXNZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NNC2=O)N=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361412
Record name 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

CAS RN

89990-37-4
Record name 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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